molecular formula C19H25N5O3S B2382458 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide CAS No. 1049493-59-5

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Cat. No.: B2382458
CAS No.: 1049493-59-5
M. Wt: 403.5
InChI Key: OSHUMRRDVZHLBE-UHFFFAOYSA-N
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Description

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a complex organic compound that features a piperazine ring substituted with a pyrazine moiety, a sulfonyl group, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUMRRDVZHLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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